Physicochemical Differentiation of the 2-Fluoroethyl Substituent vs. Unsubstituted Piperazine at the C-4 Position of Thieno[3,2-d]pyrimidine
The target compound incorporates a 2-fluoroethyl group on the C-4 piperazine nitrogen, a modification that distinguishes it from the unsubstituted 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine, which is commonly available as a generic screening intermediate. The fluoroethyl substitution increases the computed XLogP3 from approximately 0.9 (estimated for the unsubstituted piperazine analog) to 1.4 for the target compound, while reducing the topological polar surface area from approximately 67 Ų to 60.5 Ų [1]. These differences are class-typical for N-alkylation of piperazine and are expected to affect membrane permeability and non-specific protein binding, though direct experimental comparison data for this specific compound pair are not available in the public domain.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.4; TPSA = 60.5 Ų |
| Comparator Or Baseline | 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine (unsubstituted parent): XLogP3 ~0.9 (estimated); TPSA ~67 Ų (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 log unit; ΔTPSA ≈ -6.5 Ų |
| Conditions | Computed properties from PubChem (release 2021.05.07) using XLogP3 and Cactvs algorithms [1] |
Why This Matters
The XLogP3 of 1.4 places the compound in a favorable lipophilicity range for oral bioavailability (Rule of Five compliant), whereas the unsubstituted parent may exhibit insufficient membrane permeability for cellular assays, making the fluoroethyl derivative the preferred choice for cell-based screening where passive diffusion is required.
- [1] PubChem Compound Summary for CID 119103509, 4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine. NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/119103509 (accessed May 2026). View Source
